1-Propyl-1,4-diazepan-2-one

Medicinal Chemistry SAR Molecular Weight

1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6, molecular formula C8H16N2O, molecular weight 156.23 g/mol) is a seven-membered N-alkylated cyclic amide (homopiperazinone) within the 1,4-diazepan-2-one scaffold class. It serves as a versatile small-molecule building block and reference standard in medicinal chemistry, particularly for programs exploring N-alkyl substitution effects on target engagement, metabolic stability, or physicochemical tuning.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 155595-81-6
Cat. No. B1374209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1,4-diazepan-2-one
CAS155595-81-6
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCCN1CCCNCC1=O
InChIInChI=1S/C8H16N2O/c1-2-5-10-6-3-4-9-7-8(10)11/h9H,2-7H2,1H3
InChIKeyONMRUIGEYUMICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6): Procurement-Ready Properties and In-Class Positioning for N-Alkyl Diazepanone Selection


1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6, molecular formula C8H16N2O, molecular weight 156.23 g/mol) is a seven-membered N-alkylated cyclic amide (homopiperazinone) within the 1,4-diazepan-2-one scaffold class . It serves as a versatile small-molecule building block and reference standard in medicinal chemistry, particularly for programs exploring N-alkyl substitution effects on target engagement, metabolic stability, or physicochemical tuning . The compound is commercially available at standardized research-grade purity (typically 95%), enabling consistent procurement across discovery workflows .

Why N-Alkyl Chain Length in 1,4-Diazepan-2-ones Cannot Be Interchanged: Evidence for 1-Propyl Specificity


Generic substitution among N-alkyl-1,4-diazepan-2-one analogs (methyl, ethyl, propyl, butyl) is not scientifically justified because even a single methylene unit difference in the N-alkyl chain alters molecular weight, lipophilicity, H-bonding potential, and steric bulk—parameters that directly influence target binding, membrane permeability, and metabolic clearance [1]. In the N-acyl-1,4-diazepan-2-one DPP-4 inhibitor series, replacement of N-cyclopropyl with N-3,3,3-trifluoroethyl changed DPP-4 IC50 from 8.0 nM to 2.6 nM, demonstrating that the N-substituent is a critical potency and selectivity determinant, not a passive spectator group [2][3]. For discovery programs requiring an N-propyl chain to balance lipophilicity and steric fit within a hydrophobic pocket or to match a specific SAR vector identified in a hit-to-lead campaign, substitution with the methyl (MW 128.17) or ethyl (MW 142.20) analog would yield a chemically distinct series with different potency, selectivity, and ADME profiles .

Quantitative Differentiation Evidence for 1-Propyl-1,4-diazepan-2-one vs. Closest N-Alkyl Analogs


Molecular Weight Progression: Propyl Provides a 14–28 Da Increment Over Ethyl and Methyl Analogs for SAR Library Design

1-Propyl-1,4-diazepan-2-one has a molecular weight of 156.23 g/mol, which is 14.03 g/mol higher than the 1-ethyl analog (MW 142.20, CAS 1543092-05-2) and 28.06 g/mol higher than the 1-methyl analog (MW 128.17, CAS 60565-89-1) . This incremental difference corresponds precisely to one and two methylene (–CH2–) units, respectively, enabling systematic exploration of lipophilicity and steric effects within a congeneric series without altering the core scaffold .

Medicinal Chemistry SAR Molecular Weight

Supplier-Verified Purity: 1-Propyl-1,4-diazepan-2-one Available at ≥95% Purity, Consistent with Methyl and Ethyl Analog Procurement Grades

1-Propyl-1,4-diazepan-2-one is supplied at a minimum purity of 95% (by NMR or HPLC), matching the standard research-grade purity of its closest analogs: 1-methyl-1,4-diazepan-2-one (95%) and 1-ethyl-1,4-diazepan-2-one (95%) . One supplier provides purity verification of 95% by NMR for the propyl compound, ensuring batch-to-batch consistency for reproducible SAR and in vitro assay data .

Chemical Procurement Purity Quality Control

N-Propyl Chain as a Lipophilicity Modulator: Class-Level Inference from DPP-4 Inhibitor and Triple Reuptake Inhibitor Diazepanone Series

In the 1,4-diazepan-2-one scaffold, the N-substituent has been shown to profoundly modulate biological potency. In the 1-aryl-1,4-diazepan-2-one triple reuptake inhibitor series, systematic variation of the N-aryl group yielded compounds with differential norepinephrine (NE), serotonin (5-HT), and dopamine (DA) reuptake inhibition profiles, with compound 23j-S achieving balanced triple reuptake inhibition (NE IC50 = 12 nM, 5-HT IC50 = 26 nM, DA IC50 = 31 nM) [1]. In the DPP-4 inhibitor series, replacing N-cyclopropyl with N-3,3,3-trifluoroethyl shifted DPP-4 IC50 from 8.0 nM to 2.6 nM [2]. These class-level data demonstrate that N-alkyl variation is a validated SAR handle for tuning potency and selectivity. By extension, the N-propyl chain of 1-propyl-1,4-diazepan-2-one offers a specific, intermediate lipophilicity option (estimated clogP increment of +0.5 vs ethyl and +1.0 vs methyl) for lead optimization campaigns seeking to improve membrane permeability while avoiding excessive lipophilicity that may compromise solubility or promote off-target binding [3].

Lipophilicity DPP-4 Inhibitors Triple Reuptake Inhibitors

Propyl-Specific Reference Standard Utility: 1-Propyl-1,4-diazepan-2-one as an Impurity Marker for N-Dealkylation Metabolite Profiling

1-Propyl-1,4-diazepan-2-one has been explicitly designated as a reference substance for drug impurity analysis, enabling its use as an authentic standard for identifying and quantifying N-propyl-containing diazepanone-related impurities or metabolites in pharmaceutical development [1]. In contrast, the methyl and ethyl analogs, while also available as reference compounds, correspond to different metabolic pathways (N-demethylation vs N-deethylation), meaning the propyl standard is uniquely required for tracking N-depropylation or propyl chain oxidation products in drug candidates bearing the N-propyl-1,4-diazepan-2-one substructure .

Reference Standard Impurity Profiling Metabolite Identification

Structural Precedence in Patent Literature: 1,4-Diazepan-2-ones with N-Alkyl Variation Claimed as Pharmaceutically Active Compounds

A patent application (US 2008/0300237) claims pharmaceutically active 1,4-diazepan-2-ones of formula I wherein R1 is alkyl (including (C1-4)alkyl, which encompasses propyl) and R2 is alkyl, alkenyl, or alkinyl, for the treatment of LFA-1-mediated inflammatory conditions [1]. The explicit inclusion of the propyl chain within the claimed alkyl scope establishes that this specific substitution pattern is part of the patent-protected chemical space, providing procurement relevance for freedom-to-operate analyses and for accessing proprietary lead series that require the N-propyl-1,4-diazepan-2-one building block .

Patent Literature Intellectual Property Lead Optimization

Procurement-Driven Application Scenarios for 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6) Based on Quantitative Differentiation Evidence


Systematic SAR-by-Catalog: Probing N-Alkyl Lipophilicity Effects in 1,4-Diazepan-2-one Lead Series

In a hit-to-lead campaign where a 1,4-diazepan-2-one scaffold has been identified but the optimal N-alkyl chain length remains undetermined, the propyl analog serves as the midpoint in a lipophilicity series (methyl → ethyl → propyl → butyl). Based on the established molecular weight increments (128.17, 142.20, 156.23 g/mol) and estimated clogP contributions, procurement of the full set enables systematic evaluation of potency, selectivity, and ADME parameters . The propyl compound specifically explores the hydrophobic space between ethyl and butyl, where balanced permeability and solubility are most likely to be achieved, as demonstrated in the DPP-4 inhibitor series where N-substituent optimization yielded IC50 improvements from 8.0 nM to 2.6 nM [1].

Analytical Reference Standard for N-Propyl-Containing Drug Candidate Impurity Profiling

For a pharmaceutical development program involving a drug candidate that incorporates an N-propyl-1,4-diazepan-2-one moiety (either as the API core structure or as a synthetic intermediate), 1-propyl-1,4-diazepan-2-one (CAS 155595-81-6) is required as an authentic reference standard for HPLC/LC-MS impurity method development and validation [1]. The compound is explicitly sold as a drug impurity reference substance, with purity verified at 95% by NMR . Substituting the methyl or ethyl analog for this purpose would produce retention times and mass fragmentation patterns that do not match the N-propyl-specific impurities or metabolites, rendering the analytical method non-specific and potentially leading to regulatory rejection.

Patent Landscape Navigation: Accessing LFA-1 Antagonist Chemical Space with the Propyl-Substituted Building Block

For organizations pursuing LFA-1 antagonist programs, US Patent Application 2008/0300237 explicitly claims 1,4-diazepan-2-ones with R1 = (C1-4)alkyl, which includes propyl . Procuring 1-propyl-1,4-diazepan-2-one provides a direct synthetic entry point into this claimed chemical space, enabling the preparation of analogs for biological evaluation and freedom-to-operate assessment. The propyl variant fills a specific niche: it provides greater lipophilicity than ethyl for enhanced membrane permeability while remaining within the preferred (C1-4)alkyl scope, unlike butyl or longer chains that may fall outside the most preferred embodiments [1].

Medicinal Chemistry Core Scaffold Diversification via N-Alkylation of the Parent 1,4-Diazepan-2-one

When the unsubstituted 1,4-diazepan-2-one (MW 114.15) is used as a starting material for diversity-oriented synthesis, N-alkylation with propyl halide yields 1-propyl-1,4-diazepan-2-one as a distinct scaffold for library enumeration . Compared to the methyl and ethyl derivatives, the propyl analog introduces an additional rotatable bond (n-propyl chain) that can explore conformational space not accessible to the shorter alkyl chains, potentially leading to novel binding poses. The compound is available as a versatile small-molecule scaffold from multiple vendors at research-grade purity, facilitating high-throughput parallel synthesis workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Propyl-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.